(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine
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Overview
Description
(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine is a complex organic compound that features both imidazole and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of (Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine typically involves multi-step reactions. One common method includes the preparation of O-acylamidoximes followed by cyclization using N,N′-dimethylacetamide as a solvent . Another approach involves the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration . These methods are efficient and yield high purity products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the oxadiazole ring can interact with nucleic acids and proteins, disrupting their functions . These interactions lead to the compound’s diverse biological activities.
Comparison with Similar Compounds
Similar compounds include other oxadiazole and imidazole derivatives, such as:
1,2,4-oxadiazole derivatives: Known for their antiviral and antibacterial activities.
Imidazole derivatives: Widely used in medicinal chemistry for their antifungal and anticancer properties.
What sets (Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine apart is its unique combination of both imidazole and oxadiazole rings, which enhances its biological activity and broadens its range of applications.
Properties
IUPAC Name |
(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-2-4-11(5-3-1)8-19-17-13(12-15-10-20-16-12)18-7-6-14-9-18/h1-7,9-10H,8H2/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHDBBCZLVBCOP-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(C2=NOC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C(/C2=NOC=N2)\N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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